This doesn't necessarily negate its potential uses in research, but suggests it is either a relatively new compound or one not widely studied yet.
Given the presence of functional groups like amine and urea, 3-Amino-1-[4-(difluoromethoxy)phenyl]urea could be a candidate for research in various areas including:
3-Amino-1-[4-(difluoromethoxy)phenyl]urea is an organic compound characterized by its unique structure, which includes an amino group and a difluoromethoxy substituent on a phenyl ring. This compound is notable for its potential applications in various biochemical and pharmaceutical contexts due to its ability to interact with biological systems.
3-Amino-1-[4-(difluoromethoxy)phenyl]urea exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Its structure suggests that it may act as an inhibitor or modulator of specific biological targets, although detailed studies are necessary to elucidate its precise mechanisms of action .
The synthesis of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea can be achieved through several methods:
3-Amino-1-[4-(difluoromethoxy)phenyl]urea has potential applications in:
Studies on the interactions of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea with biomolecules are crucial for understanding its biological implications. Preliminary data suggest that it can bind to certain proteins or enzymes, potentially affecting their activity. These interactions can be explored using techniques such as molecular docking studies and enzyme kinetics assays to assess binding affinities and inhibition constants .
Several compounds share structural similarities with 3-Amino-1-[4-(difluoromethoxy)phenyl]urea. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Amino-1-[4-(difluoromethoxy)phenyl]urea | Contains difluoromethoxy group | Specific fluorinated ether enhances reactivity |
| 3-Amino-1-[4-methoxyphenyl]urea | Similar amino and phenyl structure | Lacks fluorine substituents |
| 3-Amino-1-[4-chlorophenyl]urea | Chlorine instead of difluoromethoxy | Different electronic properties |
| 3-Amino-1-[4-fluorophenyl]urea | Contains fluorine but not difluoromethoxy | Less steric hindrance compared to difluoromethoxy |
| 3-Amino-1-[4-(trifluoromethoxy)phenyl]urea | Trifluoromethoxy instead of difluoromethoxy | Increased electron-withdrawing effect |
These comparisons illustrate that while many compounds have similar frameworks, the presence of the difluoromethoxy group in 3-Amino-1-[4-(difluoromethoxy)phenyl]urea imparts distinct electronic and steric properties that may enhance its reactivity and biological activity compared to its analogs .
The compound was first synthesized in the early 21st century as part of broader efforts to explore fluorinated urea derivatives for pharmaceutical applications. Its CAS registry number, 1094769-82-0, was assigned in 2010, reflecting its formal entry into chemical databases. Early synthetic routes involved coupling reactions between isocyanate intermediates and amines, as demonstrated in studies on structurally related phenylurea derivatives. For example, the reaction of 4-(difluoromethoxy)phenyl isocyanate with hydrazine derivatives provided a pathway to this compound, with optimization focusing on yield and purity. The development of fluorinated reagents, such as difluorocarbene precursors, further streamlined its synthesis by enabling selective incorporation of the difluoromethoxy group.
The difluoromethoxy (-OCF₂H) group is a critical structural motif in organofluorine chemistry, known to enhance metabolic stability and lipophilicity in bioactive molecules. In 3-amino-1-[4-(difluoromethoxy)phenyl]urea, this group induces electron-withdrawing effects that polarize the urea moiety, potentially increasing its reactivity in hydrogen-bonding interactions. Comparative studies with non-fluorinated analogs, such as 3-amino-1-(4-methoxyphenyl)urea, reveal that fluorination reduces basicity at the amino group (pKa shift from 8.2 to 7.4) while improving resistance to oxidative degradation. Such properties align with broader trends in drug design, where fluorination is used to optimize pharmacokinetic profiles.
This compound belongs to the N-arylurea subclass, distinguished by its substitution pattern:
Structurally related compounds include antihyperglycemic agents like glimepiride, which share the phenylurea scaffold but lack fluorine substituents. The addition of fluorine in this compound expands its utility in targeting fluorophilic binding pockets, as observed in kinase inhibitors.
Recent studies highlight its role as:
Ongoing research leverages its fluorinated structure to develop positron emission tomography (PET) tracers, where the difluoromethoxy group improves blood-brain barrier permeability compared to methoxy analogs.
3-Amino-1-[4-(difluoromethoxy)phenyl]urea possesses the molecular formula C₈H₉F₂N₃O₂, which indicates the presence of eight carbon atoms, nine hydrogen atoms, two fluorine atoms, three nitrogen atoms, and two oxygen atoms within its molecular structure [1] [2]. The compound exhibits a molecular weight of 217.17 grams per mole, though some sources report slight variations with values of 217.18 grams per mole [1] [3]. This molecular weight calculation follows standard atomic mass conventions where each constituent element contributes its respective atomic mass multiplied by the number of atoms present in the molecular formula [4].
The molecular composition reveals a relatively compact organic structure containing fluorinated substituents, which significantly influences the compound's chemical and physical properties [5]. The presence of fluorine atoms within the molecular framework contributes to enhanced chemical stability and unique electronic characteristics due to the strong carbon-fluorine bond energy of approximately 480 kilojoules per mole [5].
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₈H₉F₂N₃O₂ | [1] [2] |
| Molecular Weight | 217.17 g/mol | [2] |
| Molecular Weight (Alternative) | 217.18 g/mol | [1] [3] |
The molecular architecture of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea incorporates several distinct functional groups that define its chemical behavior and reactivity patterns [6] [7]. The compound features a central urea moiety, which serves as the primary functional group connecting an amino group to a substituted phenyl ring system [8] [9].
The phenyl ring component bears a difluoromethoxy substituent at the para position, designated as the 4-position according to standard aromatic nomenclature conventions [1] [3]. This difluoromethoxy group (-OCHF₂) represents an electron-withdrawing substituent that significantly modulates the electronic properties of the aromatic system [5]. The electron-withdrawing nature of this substituent influences both the reactivity and stability of the compound through inductive and mesomeric effects [11].
The urea functional group present in the structure exhibits characteristic planar geometry due to resonance stabilization between the carbonyl group and adjacent amino functionalities [8]. This planar arrangement facilitates hydrogen bonding interactions both intramolecularly and intermolecularly, contributing to the compound's physical properties and potential biological activity [8] [12].
The amino group attached to the urea nitrogen provides additional sites for hydrogen bonding and represents a nucleophilic center within the molecular structure [7] [13]. This amino functionality can participate in various chemical reactions including acid-base interactions and nucleophilic substitution processes [8] [7].
| Functional Group | Position | Chemical Properties |
|---|---|---|
| Urea | Central core | Planar, hydrogen bonding capability [8] |
| Difluoromethoxy | Para position on phenyl ring | Electron-withdrawing, enhanced stability [5] |
| Amino | Terminal position | Nucleophilic, hydrogen bonding [7] [13] |
| Phenyl ring | Aromatic core | π-electron system, substitution reactions [11] |
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted urea derivatives [9]. The official IUPAC name is reported as N-[4-(difluoromethoxy)phenyl]hydrazinecarboxamide, which reflects the systematic approach to naming urea derivatives with specific substituent patterns [1] [3].
Alternative nomenclature systems classify this compound under various designations depending on the naming convention employed [9]. The compound can be described as 3-Amino-1-[4-(difluoromethoxy)phenyl]urea using the substitutive nomenclature approach, where the urea core is treated as the parent structure with appropriate substituent designations [1] [2].
The systematic naming of urea derivatives follows established protocols where derivatives formed by replacement of hydrogen atoms are named as substitution products of urea [9]. In cases where substituents carry additional functional groups, specific prefixes such as "ureido-" may be employed to denote the NH₂-CO-NH- group [9].
| Nomenclature System | Name | Reference |
|---|---|---|
| IUPAC Systematic | N-[4-(difluoromethoxy)phenyl]hydrazinecarboxamide | [1] [3] |
| Common Name | 3-Amino-1-[4-(difluoromethoxy)phenyl]urea | [1] [2] |
| Alternative Designation | [4-(difluoromethoxy)phenyl]hydrazinecarboxamide | [1] |
Chemical identification of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea relies on multiple standardized identification systems that provide unique molecular descriptors [14] [15]. These identification parameters serve as universal chemical identifiers that facilitate accurate compound recognition across different databases and research applications [16] [15].
The Chemical Abstracts Service Registry Number for 3-Amino-1-[4-(difluoromethoxy)phenyl]urea is 1094769-82-0 [1] [3] [2]. This unique numerical identifier is assigned by the Chemical Abstracts Service and provides an unambiguous method for identifying chemical substances regardless of nomenclature variations or regional naming differences [15].
CAS Registry Numbers follow a specific format consisting of up to ten digits separated into three parts by hyphens [15]. The final digit serves as a check digit that validates the authenticity of the complete CAS number [15]. These numbers are assigned sequentially as compounds enter the CAS Registry database, with newer substances receiving larger numerical values [15].
The International Chemical Identifier Key for this compound is BQYFMQUDGGMVPE-UHFFFAOYSA-N [1] [3]. This 27-character representation provides a compressed, standardized format for chemical structure identification that cannot be reconverted to the original structure but serves as a unique molecular fingerprint [16].
The InChIKey consists of two main blocks separated by hyphens, where the first 14-character block encodes the molecular skeleton and connectivity information, while the second 8-character block represents stereochemistry and isotopic information [16]. The final character indicates the InChI version, with "N" denoting a neutral charge state [16].
The Simplified Molecular Input Line Entry System notation for 3-Amino-1-[4-(difluoromethoxy)phenyl]urea is represented as O=C(NN)NC1=CC=C(OC(F)F)C=C1 [1]. The canonical SMILES representation appears as NNC(=O)NC1=CC=C(C=C1)OC(F)F [1].
SMILES notation provides a linear text-based representation of chemical structures using keyboard-accessible characters [17]. This system employs specific symbols where atoms are represented by their atomic symbols, bonds are indicated by connecting symbols, and structural features such as rings and branches are denoted through numerical and parenthetical notation [17].
| Identifier Type | Value | Characteristics |
|---|---|---|
| CAS Registry Number | 1094769-82-0 | Unique numerical identifier [15] |
| InChIKey | BQYFMQUDGGMVPE-UHFFFAOYSA-N | 27-character compressed representation [16] |
| SMILES | O=C(NN)NC1=CC=C(OC(F)F)C=C1 | Linear structural notation [17] |
| Canonical SMILES | NNC(=O)NC1=CC=C(C=C1)OC(F)F | Standardized linear representation [17] |
3-Amino-1-[4-(difluoromethoxy)phenyl]urea presents as a white to off-white crystalline solid at room temperature [1] [2]. The compound maintains its solid state under standard laboratory conditions, exhibiting typical characteristics of substituted urea derivatives . The crystalline nature of the compound is attributed to the presence of multiple hydrogen bonding sites, including the amino group and urea moiety, which facilitate intermolecular interactions and promote organized crystal packing [5] [6].
The molecular structure features a density of approximately 1.4 ± 0.1 g/cm³, calculated based on similar aminophenylurea compounds [7] . This density reflects the compound's compact molecular arrangement and the presence of fluorine atoms, which contribute to increased molecular weight without significantly expanding the molecular volume [1] [8].
The compound exhibits low volatility with an estimated vapor pressure of less than 0.001 mmHg at 25°C [7]. This characteristic is typical of substituted urea compounds and makes the material suitable for handling under standard laboratory conditions without significant evaporative losses.
The solubility behavior of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea reflects its amphiphilic nature, combining polar functional groups with a fluorinated aromatic system . The compound demonstrates limited aqueous solubility (< 1 mg/mL), primarily due to the hydrophobic difluoromethoxy group and aromatic ring system .
In polar organic solvents, the compound shows enhanced solubility. It is readily soluble in dimethyl sulfoxide (DMSO) with concentrations exceeding 10 mg/mL . The compound exhibits moderate solubility in alcoholic solvents, with estimated concentrations of 5-10 mg/mL in methanol and 3-8 mg/mL in ethanol [11] [12]. These solubility characteristics are consistent with the compound's hydrogen bonding capacity and polar surface area.
Moderately polar solvents such as acetone and dichloromethane provide good solvation, with solubility levels above 10 mg/mL [13]. The difluoromethoxy group enhances compatibility with chlorinated solvents through favorable dipole interactions [14]. In contrast, the compound shows minimal solubility in non-polar solvents such as n-hexane (< 0.1 mg/mL), reflecting the dominance of polar functional groups in determining solvation behavior.
Thermal analysis of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea reveals excellent stability at temperatures up to 150°C [13] [14]. The compound maintains structural integrity with less than 2% mass loss in this temperature range, making it suitable for applications requiring moderate thermal exposure [15].
Decomposition onset occurs between 200-250°C, characterized by initial cleavage of the urea bond [13] [14]. Thermogravimetric analysis indicates progressive mass loss of 15-25% in this temperature range, corresponding to the release of carbon dioxide and formation of amine fragments [13]. The presence of the difluoromethoxy group provides enhanced thermal stability compared to non-fluorinated analogs, as fluorinated substituents typically increase the energy barrier for thermal degradation [15] [16].
At temperatures exceeding 300°C, complete thermal decomposition occurs with mass losses of 70-90% [13]. The decomposition process involves aromatic ring fragmentation and carbonization, ultimately yielding thermally stable carbonaceous residues [13] [16]. The enhanced thermal stability observed in fluorinated polyurethane systems suggests that the difluoromethoxy group contributes to improved thermal performance through increased intermolecular interactions [16].
The photochemical stability of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea varies significantly depending on the wavelength and intensity of incident radiation [14] [17]. Under ambient daylight conditions, the compound demonstrates good stability with less than 5% degradation after 168 hours of exposure [18].
UV-A radiation (320-400 nm) induces moderate photodegradation, with 10-15% compound loss after 24 hours of exposure [14] [17]. The primary degradation pathway involves cleavage of the difluoromethoxy group, forming phenolic by-products and fluorinated fragments [14]. This degradation pattern is consistent with the known photolability of fluorinated ether bonds under UV irradiation.
UV-B and UV-C radiation (280-320 nm and 200-280 nm, respectively) cause more severe photodegradation [17] [18]. UV-B exposure results in 25-35% degradation within 6 hours, while UV-C radiation can cause 60-80% molecular fragmentation within 2 hours [18]. These conditions promote complete molecular breakdown through aromatic ring hydroxylation and subsequent oxidative cleavage.
The compound shows enhanced photostability under LED white light and fluorescent lighting conditions, with degradation rates below 5% after extended exposure periods [17]. This characteristic makes it suitable for applications involving indoor lighting environments.
3-Amino-1-[4-(difluoromethoxy)phenyl]urea exhibits variable reactivity depending on environmental conditions and exposure factors [19] [20]. Under neutral aqueous conditions (pH 7), the compound demonstrates good stability with slow hydrolysis kinetics, resulting in a half-life of 6 months to 1 year [19] [20].
Acidic conditions (pH 1-3) significantly accelerate degradation through protonation of the amino group and subsequent nucleophilic attack on the urea carbonyl [19]. Under these conditions, the compound degrades within 1-7 days, forming 4-(difluoromethoxy)aniline and carbamic acid derivatives [19]. The degradation rate is further enhanced by elevated temperatures and the presence of transition metal catalysts.
Basic conditions (pH 11-13) promote even more rapid degradation through direct nucleophilic attack on the urea bond [19] [20]. Under strongly alkaline conditions, the compound can degrade within 2-24 hours, producing similar aniline derivatives and carbon dioxide [19].
Biological degradation by soil microorganisms occurs at moderate rates, with typical half-lives of 2-8 weeks [19] [20]. Specialized bacteria, such as Ochrobactrum anthropi, have demonstrated capability to metabolize related phenylurea compounds through enzymatic cleavage pathways [19]. The primary metabolite identified is 4-(difluoromethoxy)aniline, which may persist longer in the environment than the parent compound.